molecular formula C15H22N2O5S B13693276 Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate

Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate

Katalognummer: B13693276
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: NFRQLSIMKLQLRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32632826 is a chemical compound with unique properties that have garnered significant interest in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject for studies in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32632826 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.

Industrial Production Methods

Industrial production of MFCD32632826 is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The process involves the use of advanced technologies to monitor and adjust the parameters in real-time, ensuring consistent quality and efficiency. The final product is then purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32632826 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

Common reagents used in the reactions involving MFCD32632826 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to optimize the reaction rate and yield.

Major Products

The major products formed from the reactions of MFCD32632826 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

MFCD32632826 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.

    Industry: MFCD32632826 is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Wirkmechanismus

The mechanism of action of MFCD32632826 involves its interaction with specific molecular targets and pathways The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events

Eigenschaften

Molekularformel

C15H22N2O5S

Molekulargewicht

342.4 g/mol

IUPAC-Name

methyl 1-methoxy-4-(4-methyl-6-methylsulfonylpyrimidin-2-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C15H22N2O5S/c1-10-9-12(23(4,19)20)17-13(16-10)11-5-7-15(22-3,8-6-11)14(18)21-2/h9,11H,5-8H2,1-4H3

InChI-Schlüssel

NFRQLSIMKLQLRK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)C2CCC(CC2)(C(=O)OC)OC)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.